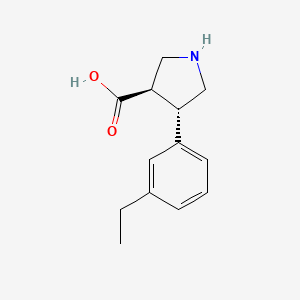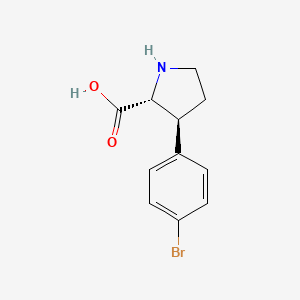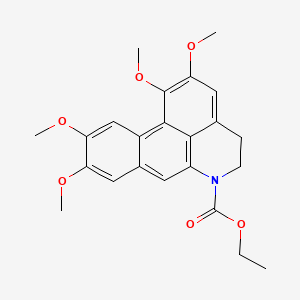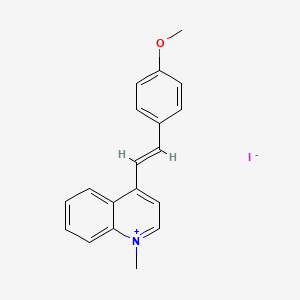![molecular formula C17H12N2O3 B12889373 (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate is a complex organic compound that features a benzo[d]oxazole ring fused with a phenyl group, a cyano group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole ring, which can be synthesized from o-aminophenol and a carboxylic acid derivative under acidic conditions. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The cyano group can be added via a nucleophilic substitution reaction using a suitable cyanating agent. Finally, the acetate ester is formed by reacting the intermediate compound with acetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Cyanating agents like sodium cyanide or potassium cyanide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of cyano derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate involves its interaction with specific molecular targets. The benzo[d]oxazole ring can interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The acetate ester can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.
Benzoxazole derivatives: Similar in structure but may differ in their chemical reactivity and biological properties.
Phenylacetic acid derivatives: Contain a phenyl group and an acetate ester, but lack the benzo[d]oxazole ring.
Uniqueness
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate is unique due to the presence of the benzo[d]oxazole ring fused with a phenyl group, a cyano group, and an acetate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C17H12N2O3 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
[[4-(1,3-benzoxazol-2-yl)phenyl]-cyanomethyl] acetate |
InChI |
InChI=1S/C17H12N2O3/c1-11(20)21-16(10-18)12-6-8-13(9-7-12)17-19-14-4-2-3-5-15(14)22-17/h2-9,16H,1H3 |
Clave InChI |
PISALYMXISIOLN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C#N)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)




![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)

![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)


![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
